molecular formula C3H6N2 B7820622 Imidazoline CAS No. 28299-33-4

Imidazoline

Cat. No.: B7820622
CAS No.: 28299-33-4
M. Wt: 70.09 g/mol
InChI Key: MTNDZQHUAFNZQY-UHFFFAOYSA-N
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Description

Imidazoline is a class of heterocycles formally derived from imidazoles by the reduction of one of the two double bonds. There are three known isomers: 2-imidazolines, 3-imidazolines, and 4-imidazolines. The 2- and 3-imidazolines contain an imine center, whereas the 4-imidazolines contain an alkene group . Imidazolines are significant due to their presence in various drugs and their wide range of applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazolines can be synthesized through several methods. One common method involves the reaction of aldehydes with ethylenediamine in the presence of iodine and potassium carbonate. This reaction yields 2-imidazolines, which can be further oxidized to imidazoles using (diacetoxyiodo)benzene . Another method involves the preparation of imidazoline corrosion inhibitors by reacting organic acids with amines at specific mole ratios and temperatures .

Industrial Production Methods: Industrial production of imidazolines often involves the reaction of fatty acids with polyamines. The reaction typically occurs in a three-neck bottle with controlled heating and stirring. The process involves multiple stages of heating and temperature maintenance to ensure complete reaction and formation of the desired this compound product .

Chemical Reactions Analysis

Types of Reactions: Imidazolines undergo various chemical reactions, including oxidation, reduction, and substitution. For example, 2-imidazolines can be oxidized to imidazoles using oxidizing agents like (diacetoxyiodo)benzene .

Common Reagents and Conditions:

    Oxidation: (diacetoxyiodo)benzene at room temperature.

    Reduction: Hydrogenation using metal catalysts.

    Substitution: Reactions with halogenated compounds under basic conditions.

Major Products:

    Oxidation: Imidazoles.

    Reduction: Reduced imidazoline derivatives.

    Substitution: Halogenated this compound derivatives.

Mechanism of Action

Imidazolines are often compared with other nitrogen-containing heterocycles like imidazoles and pyrazoles. While imidazoles contain two nitrogen atoms in a five-membered ring with two double bonds, imidazolines have one of these double bonds reduced, resulting in different chemical properties and reactivity . Pyrazoles, on the other hand, have a similar structure but differ in the position of the nitrogen atoms within the ring.

Properties

IUPAC Name

4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-2-5-3-4-1/h3H,1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNDZQHUAFNZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060127
Record name 1H-Imidazole, 4,5-dihydro-
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Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-75-6, 28299-33-4
Record name 2-Imidazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-75-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imidazoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, dihydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 4,5-dihydro-
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Record name 1H-Imidazole, 4,5-dihydro-
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Record name 4,5-dihydro-1H-imidazole
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Record name 2-IMIDAZOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Imidazoline
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Imidazoline
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Imidazoline
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